1-(6-Fluoro-2,3-dimethoxyphenyl)ethanone
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Overview
Description
1-(6-Fluoro-2,3-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11FO3 It is characterized by the presence of a fluoro group and two methoxy groups attached to a phenyl ring, along with an ethanone group
Preparation Methods
The synthesis of 1-(6-Fluoro-2,3-dimethoxyphenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 6-fluoro-2,3-dimethoxybenzene as the primary starting material.
Reaction Conditions: The compound is synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of 6-fluoro-2,3-dimethoxybenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production: On an industrial scale, the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
1-(6-Fluoro-2,3-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the ethanone group to an alcohol.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives.
Scientific Research Applications
1-(6-Fluoro-2,3-dimethoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 1-(6-Fluoro-2,3-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating their functions.
Pathways: It may influence various biochemical pathways, including those involved in inflammation and microbial growth.
Comparison with Similar Compounds
1-(6-Fluoro-2,3-dimethoxyphenyl)ethanone can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2,6-difluorophenyl)ethanone and 1-(2,3-dimethoxyphenyl)ethanone share structural similarities.
Uniqueness: The presence of both fluoro and methoxy groups in this compound provides distinct chemical properties, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C10H11FO3 |
---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
1-(6-fluoro-2,3-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H11FO3/c1-6(12)9-7(11)4-5-8(13-2)10(9)14-3/h4-5H,1-3H3 |
InChI Key |
XXCCDDIDLBEDID-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1OC)OC)F |
Origin of Product |
United States |
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